molecular formula C10H16N2O B8734699 1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol

1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol

Cat. No. B8734699
M. Wt: 180.25 g/mol
InChI Key: CZFBWOCAGHHASE-UHFFFAOYSA-N
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Patent
US08889741B2

Procedure details

To a solution of 1-methylpyrazole (6.0 g, 73.1 mmol) and N,N,N′,N′-tetramethylethylenediamine (10.96 mL, 73.1 mmol) in THF (125 mL), butyl lithium (2.69 M solution in hexane; 31.8 mL, 85.5 mmol) was added at −78° C. The reaction solution was stirred at −78° C. for 30 minutes. Then, cyclohexanone (9.06 mL, 87.7 mmol) was added thereto, and the mixture was stirred at room temperature for 15 hours. To the reaction solution, water (500 mL) was added, followed by extraction with ethyl acetate (250 mL). The thus obtained organic layer was dried over anhydrous sodium sulfate. After vacuum concentration, the residue was purified with silica gel chromatography (hexane/ethyl acetate=3:2), to yield the title compound (11.32 g, 86%) as a colorless oil.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.96 mL
Type
reactant
Reaction Step One
Quantity
31.8 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.CN(C)CCN(C)C.C([Li])CCC.[C:20]1(=[O:26])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1>C1COCC1.O>[CH3:1][N:2]1[C:6]([C:20]2([OH:26])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]2)=[CH:5][CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CN1N=CC=C1
Name
Quantity
10.96 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
31.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.06 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The thus obtained organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After vacuum concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel chromatography (hexane/ethyl acetate=3:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=CC=C1C1(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.32 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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